molecular formula C14H22Cl2N2O B1378151 N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride CAS No. 1559059-74-3

N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride

Cat. No.: B1378151
CAS No.: 1559059-74-3
M. Wt: 305.2 g/mol
InChI Key: YYNHAJGRHGXLEX-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is known for its significant pharmacological properties, particularly in the field of medicinal chemistry. It is structurally related to fentanyl, a potent synthetic opioid analgesic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride typically involves the reaction of 4-piperidone with 2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product. The reaction mixture is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various piperidine derivatives.

    Biology: Studied for its interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential analgesic and anesthetic properties.

    Industry: Used in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The compound exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the μ-opioid receptor, leading to the inhibition of neurotransmitter release and subsequent analgesic effects. The molecular pathways involved include the activation of G-proteins and inhibition of adenylate cyclase activity, resulting in decreased cAMP levels and reduced neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide

    Sufentanil: N-[4-(methoxymethyl)-1-(2-thienyl)ethyl]-4-piperidinecarboxamide

    Alfentanil: N-[1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide

Uniqueness

N-(2-phenylethyl)-4-piperidinecarboxamide dihydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Compared to fentanyl, it may exhibit different binding affinities and efficacy at opioid receptors, leading to variations in potency and duration of action.

Properties

IUPAC Name

N-(2-phenylethyl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.2ClH/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12;;/h1-5,13,15H,6-11H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNHAJGRHGXLEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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